molecular formula C13H9ClN6 B12214593 7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12214593
M. Wt: 284.70 g/mol
InChI Key: NNEXLHRDZFMNFT-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, triazole, and pyrimidine rings. Such a structure is often associated with a variety of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with hydrazine hydrate can form a hydrazone intermediate, which can then undergo cyclization with a suitable nitrile to form the pyrazole ring. Subsequent reactions with triazole and pyrimidine precursors under acidic or basic conditions can yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the active site of CDK2, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific combination of rings and substituents, which confer distinct biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C13H9ClN6

Molecular Weight

284.70 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H9ClN6/c1-8-17-18-13-11-6-16-20(12(11)15-7-19(8)13)10-4-2-9(14)3-5-10/h2-7H,1H3

InChI Key

NNEXLHRDZFMNFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=NC3=C2C=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

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